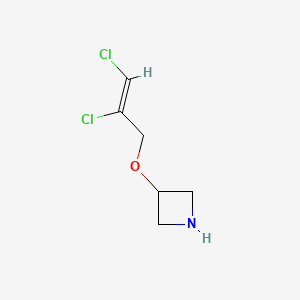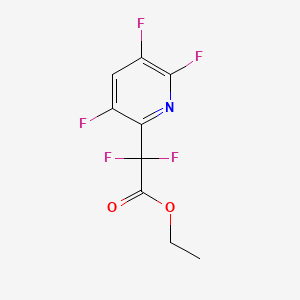
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-methylcyclohexanol using N-bromosuccinimide (NBS) to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Applications De Recherche Scientifique
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran: Similar structure with an ethyl group instead of a methyl group.
3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)furan: Similar structure with a furan ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran lies in its specific combination of functional groups and ring structures, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C12H21BrO2 |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3 |
Clé InChI |
LQAWQTWIWXHKCG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CBr)OC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)



